molecular formula C26H36N2O2 B2764850 Fmoc-DAUnd HCl CAS No. 1822870-53-0

Fmoc-DAUnd HCl

Cat. No.: B2764850
CAS No.: 1822870-53-0
M. Wt: 408.586
InChI Key: ATXZLMDXSLXXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DAUnd HCl: is a compound that includes the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound this compound is a derivative that combines the Fmoc group with a specific amino acid derivative, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DAUnd HCl typically involves the reaction of the amino acid derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed in cycles, allowing for the efficient production of peptides with high purity .

Scientific Research Applications

Chemistry: Fmoc-DAUnd HCl is used in the synthesis of peptides and proteins. The Fmoc group protects the amine group during the synthesis, allowing for the stepwise addition of amino acids .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The Fmoc group can be used to label peptides for fluorescence-based assays .

Medicine: this compound is used in the development of peptide-based drugs. The Fmoc group protects the amine group during the synthesis of therapeutic peptides, ensuring high purity and yield .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptides and proteins for therapeutic use. The Fmoc group allows for the efficient synthesis of complex peptides with high fidelity .

Mechanism of Action

The mechanism of action of Fmoc-DAUnd HCl involves the protection of the amine group by the Fmoc group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This allows for the stepwise synthesis of peptides and proteins with high purity and yield .

Comparison with Similar Compounds

    Boc-DAUnd HCl: Uses the tert-butyloxycarbonyl (Boc) group for amine protection.

    Cbz-DAUnd HCl: Uses the carbobenzoxy (Cbz) group for amine protection.

Uniqueness: Fmoc-DAUnd HCl is unique in its use of the Fmoc group, which is base-labile and allows for rapid and efficient deprotection. This makes it particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed without disturbing the acid-labile linker between the peptide and the resin .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(11-aminoundecyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2.ClH/c27-18-12-6-4-2-1-3-5-7-13-19-28-26(29)30-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25;/h8-11,14-17,25H,1-7,12-13,18-20,27H2,(H,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEARAVNHWWJXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.